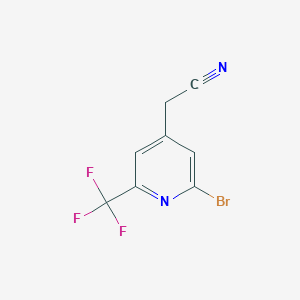
2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile
概要
説明
2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile is a chemical compound with the molecular formula C8H3BrF3N2 It is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and features both bromine and trifluoromethyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile typically involves the bromination of 6-(trifluoromethyl)pyridine-4-acetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform. The mixture is heated to reflux, and the reaction is monitored until completion. The product is then isolated by extraction and purification techniques such as recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Dehalogenated pyridine derivatives.
科学的研究の応用
2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.
作用機序
The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
2-Bromo-6-(trifluoromethyl)pyridine: Similar structure but lacks the acetonitrile group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of bromine.
4-Bromo-2-(trifluoromethyl)pyridine: Bromine and trifluoromethyl groups are positioned differently on the pyridine ring.
Uniqueness: 2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. The acetonitrile group further enhances its reactivity and potential for diverse chemical transformations .
特性
IUPAC Name |
2-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJSBZMUMAULNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















